![molecular formula C20H22N2O3S B11161066 2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(methylsulfanyl)benzamide](/img/structure/B11161066.png)
2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(methylsulfanyl)benzamide
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Overview
Description
2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(methylsulfanyl)benzamide typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole nucleus.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to various receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(methylsulfanyl)benzamide can be compared with other indole derivatives, such as:
5-methoxy-2-methylindole: Known for its inhibitory activity on myeloperoxidase and its use in the synthesis of anti-inflammatory agents.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Studied for its potential pharmacological effects and interactions with biological targets.
Indole-3-acetic acid: A plant hormone involved in growth regulation and development.
The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O3S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C20H22N2O3S/c1-24-14-4-7-18-17(10-14)13(12-22-18)8-9-21-20(23)16-6-5-15(26-3)11-19(16)25-2/h4-7,10-12,22H,8-9H2,1-3H3,(H,21,23) |
InChI Key |
ZTKMYGGYIUWDBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=C(C=C3)SC)OC |
Origin of Product |
United States |
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